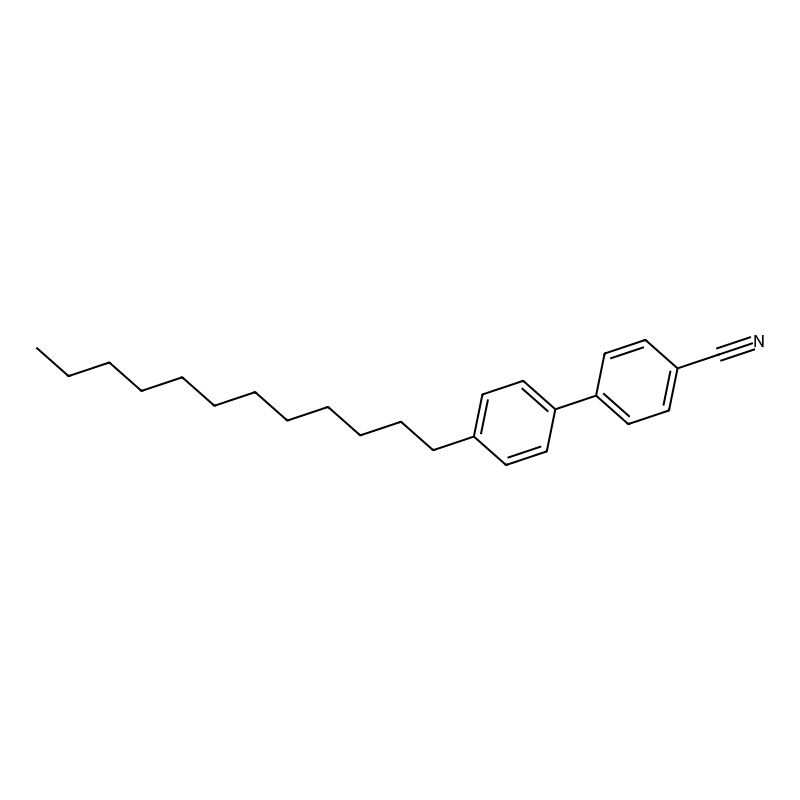4-Cyano-4'-dodecylbiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Study of Myelin Structures
One of the primary research applications of 4-Cyano-4'-dodecylbiphenyl is in the investigation of myelin structures. Myelin is a fatty sheath that surrounds nerve fibers in the nervous system and plays a crucial role in nerve impulse transmission.
4-Cyano-4'-dodecylbiphenyl exhibits thermotropic smectic liquid crystal behavior. ChemicalBook: Smectic liquid crystals are a specific class of liquid crystals with ordered arrangements of molecules. This property of 4-Cyano-4'-dodecylbiphenyl allows it to form structures that mimic some aspects of myelin [1].
4-Cyano-4'-dodecylbiphenyl is a chemical compound notable for its application in the field of liquid crystals. It has the molecular formula and is characterized by a biphenyl core substituted with a dodecyl group and a cyano group. The presence of the dodecyl chain enhances its solubility and alters its thermal properties, making it suitable for various liquid crystal applications, particularly in display technologies. This compound is part of the cyanobiphenyl family, which are widely used in nematic liquid crystal displays due to their favorable phase transition temperatures and optical properties .
As mentioned earlier, research on 4C4DB is focused on its potential application in liquid crystals. The mechanism by which it functions in this context is likely related to the way its molecules arrange themselves due to the interplay of the rigid core, flexible chain, and polar group influencing intermolecular forces [].
The synthesis of 4-Cyano-4'-dodecylbiphenyl typically involves several steps:
- Starting Materials: The synthesis begins with biphenyl as the core structure.
- Alkylation: A dodecyl chain is introduced through alkylation reactions, often using alkyl halides and suitable bases.
- Cyanation: The cyano group is added using cyanide sources such as copper(I) cyanide in a nucleophilic substitution reaction.
- Purification: The final product is purified through methods such as recrystallization or chromatography to obtain high purity for application in liquid crystals .
4-Cyano-4'-dodecylbiphenyl is primarily used in:
- Liquid Crystal Displays: Its properties make it suitable for use in nematic liquid crystal formulations.
- Thermal Management: Due to its phase transition characteristics, it can be used in applications requiring precise thermal control.
- Optoelectronic Devices: The compound's optical properties are advantageous in various optoelectronic applications, including sensors and displays.
Interaction studies involving 4-Cyano-4'-dodecylbiphenyl often focus on its behavior within liquid crystal matrices. These studies examine how variations in concentration and temperature affect phase transitions and optical characteristics. Furthermore, research has been conducted to understand how this compound interacts with other additives to enhance the performance of liquid crystal displays, such as improving response times or stability under operational conditions .
Several compounds share structural similarities with 4-Cyano-4'-dodecylbiphenyl, including:
- 4-Cyano-4'-pentylbiphenyl: Known as 5CB, it has a shorter pentyl chain and is widely used in commercial liquid crystal displays.
- 4-Cyano-4'-decyloxybiphenyl: This compound features a decyloxy group instead of a dodecyl group, affecting its solubility and phase behavior.
- 4-Cyano-4'-octyloxybiphenyl: Similar to the previous compound but with an octyloxy chain; it exhibits different thermal properties.
Comparison TableCompound Molecular Formula Unique Features 4-Cyano-4'-dodecylbiphenyl Long dodecyl chain enhances solubility 4-Cyano-4'-pentylbiphenyl Shorter chain; widely used as 5CB 4-Cyano-4'-decyloxybiphenyl Contains an ether linkage; different solubility 4-Cyano-4'-octyloxybiphenyl Intermediate chain length; distinct phase behavior
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-Cyano-4'-dodecylbiphenyl | Long dodecyl chain enhances solubility | |
| 4-Cyano-4'-pentylbiphenyl | Shorter chain; widely used as 5CB | |
| 4-Cyano-4'-decyloxybiphenyl | Contains an ether linkage; different solubility | |
| 4-Cyano-4'-octyloxybiphenyl | Intermediate chain length; distinct phase behavior |
XLogP3
GHS Hazard Statements
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








